molecular formula C10H9NO B1316492 Isoquinolin-5-ylmethanol CAS No. 76518-57-5

Isoquinolin-5-ylmethanol

Cat. No. B1316492
Key on ui cas rn: 76518-57-5
M. Wt: 159.18 g/mol
InChI Key: HSPKIXPRSRGOQK-UHFFFAOYSA-N
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Patent
US07067540B2

Procedure details

To a solution of isoquinolin-5-ylmethanol (0.63 g, 3.9 mmol) in AcOH (3.3 mL) was added HBr (6.6 mL, a 30% w/w solution in AcOH, 24 mmol), and the reaction mixture was stirred at 75° C. for 45 min. The reaction mixture was cooled to room temperature, and the precipitate was collected to provide the 5-bromomethylisoquinoline hydrobromide acid salt as a brown solid (1.1 g, 87%): 1H NMR (300 MHz, CDCl3) δ 9.22 (s, 1H), 8.58 (d, J=6 Hz, 1H), 7.95-7.89 (m, 2H), 7.76 (d, J=9 Hz, 1H), 7.59 (dd, J=9, 6 Hz, 1H), 5.16 (s, 2H).
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([CH2:11]O)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[BrH:13]>CC(O)=O>[BrH:13].[Br:13][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:2]=[CH:1]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
3.3 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
Br.BrCC1=C2C=CN=CC2=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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